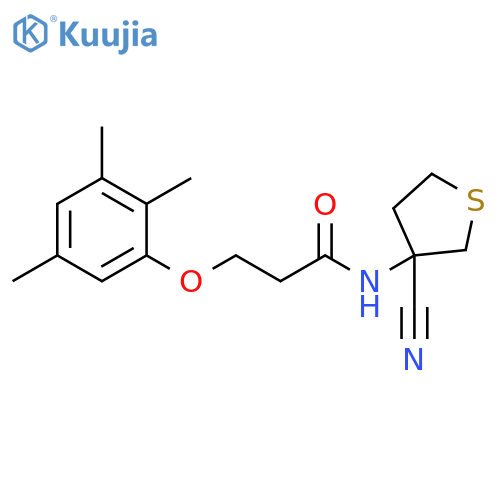

Cas no 1385388-69-1 (N-(3-Cyanotetrahydro-3-thienyl)-3-(2,3,5-trimethylphenoxy)propanamide)

N-(3-Cyanotetrahydro-3-thienyl)-3-(2,3,5-trimethylphenoxy)propanamide 化学的及び物理的性質

名前と識別子

-

- AKOS016915644

- 1385388-69-1

- EN300-26686408

- Z1148371534

- N-(3-CYANOTHIOLAN-3-YL)-3-(2,3,5-TRIMETHYLPHENOXY)PROPANAMIDE

- N-(3-Cyanotetrahydro-3-thienyl)-3-(2,3,5-trimethylphenoxy)propanamide

-

- インチ: 1S/C17H22N2O2S/c1-12-8-13(2)14(3)15(9-12)21-6-4-16(20)19-17(10-18)5-7-22-11-17/h8-9H,4-7,11H2,1-3H3,(H,19,20)

- InChIKey: HLHNDNCCEPHGBW-UHFFFAOYSA-N

- ほほえんだ: C(NC1(C#N)CCSC1)(=O)CCOC1=CC(C)=CC(C)=C1C

計算された属性

- せいみつぶんしりょう: 318.14019912g/mol

- どういたいしつりょう: 318.14019912g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 447

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.18±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 589.0±50.0 °C(Predicted)

- 酸性度係数(pKa): 11.54±0.20(Predicted)

N-(3-Cyanotetrahydro-3-thienyl)-3-(2,3,5-trimethylphenoxy)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26686408-0.05g |

N-(3-cyanothiolan-3-yl)-3-(2,3,5-trimethylphenoxy)propanamide |

1385388-69-1 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

N-(3-Cyanotetrahydro-3-thienyl)-3-(2,3,5-trimethylphenoxy)propanamide 関連文献

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

N-(3-Cyanotetrahydro-3-thienyl)-3-(2,3,5-trimethylphenoxy)propanamideに関する追加情報

N-(3-Cyanotetrahydro-3-thienyl)-3-(2,3,5-trimethylphenoxy)propanamide (CAS No. 1385388-69-1): A Comprehensive Overview

N-(3-Cyanotetrahydro-3-thienyl)-3-(2,3,5-trimethylphenoxy)propanamide (CAS No. 1385388-69-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as amides, which are characterized by the presence of a carbonyl group bonded to a nitrogen atom. The specific structure of this compound includes a tetrahydrothiophene ring and a trimethylphenyl moiety, both of which contribute to its distinct chemical and biological properties.

The tetrahydrothiophene ring is a five-membered cyclic structure containing a sulfur atom, which imparts significant stability and reactivity to the molecule. This ring system is often found in natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The cyanide group attached to the tetrahydrothiophene ring further enhances the compound's reactivity and can participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

The trimethylphenyl moiety is another key structural feature of N-(3-Cyanotetrahydro-3-thienyl)-3-(2,3,5-trimethylphenoxy)propanamide. The presence of three methyl groups on the phenyl ring increases the lipophilicity of the molecule, which can influence its solubility and permeability across biological membranes. This property is particularly important in drug design, as it can affect the bioavailability and distribution of the compound within the body.

Recent research has focused on the potential therapeutic applications of N-(3-Cyanotetrahydro-3-thienyl)-3-(2,3,5-trimethylphenoxy)propanamide. Studies have shown that this compound exhibits potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In addition to its anti-inflammatory properties, N-(3-Cyanotetrahydro-3-thienyl)-3-(2,3,5-trimethylphenoxy)propanamide has also been investigated for its antioxidant effects. Oxidative stress plays a crucial role in the pathogenesis of various diseases, including neurodegenerative disorders and cardiovascular diseases. The compound's ability to scavenge free radicals and inhibit lipid peroxidation makes it a potential therapeutic agent for these conditions.

Preclinical studies have demonstrated that N-(3-Cyanotetrahydro-3-thienyl)-3-(2,3,5-trimethylphenoxy)propanamide exhibits low toxicity and good pharmacokinetic properties. These characteristics are essential for ensuring the safety and efficacy of the compound in clinical settings. Further research is ongoing to optimize its formulation and delivery methods for maximum therapeutic benefit.

The synthesis of N-(3-Cyanotetrahydro-3-thienyl)-3-(2,3,5-trimethylphenoxy)propanamide involves several steps, including the formation of the tetrahydrothiophene ring and the attachment of the trimethylphenyl moiety. Various synthetic routes have been developed to improve yield and purity, making it more accessible for large-scale production. The choice of synthetic method depends on factors such as cost-effectiveness, environmental impact, and scalability.

In conclusion, N-(3-Cyanotetrahydro-3-thienyl)-3-(2,3,5-trimethylphenoxy)propanamide (CAS No. 1385388-69-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive target for further research in medicinal chemistry. As ongoing studies continue to unravel its mechanisms of action and optimize its properties, this compound holds significant promise for addressing unmet medical needs in various disease areas.

1385388-69-1 (N-(3-Cyanotetrahydro-3-thienyl)-3-(2,3,5-trimethylphenoxy)propanamide) 関連製品

- 2640889-24-1(3-Chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine)

- 2680733-78-0(tert-butyl N-{2-(5-cyanopyridin-2-yl)oxyethyl}carbamate)

- 1220039-72-4(2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride)

- 37140-96-8(2-Methyl-N-(2-phenylethyl)prop-2-enamide)

- 2167472-45-7(tert-butyl 2-(isothiocyanatomethyl)butanoate)

- 857546-97-5(2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1))

- 2227696-70-8(rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid)

- 1187634-19-0(5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole)

- 1105196-39-1([2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine)

- 2790095-60-0(N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide)